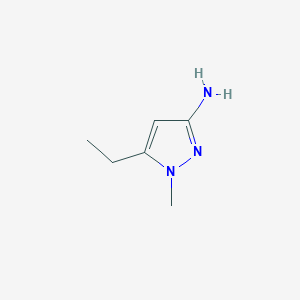

5-ethyl-1-methyl-1H-pyrazol-3-amine

描述

Overview of Pyrazole (B372694) Heterocycles in Contemporary Chemical Research

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. Their unique structural and electronic properties have made them a focal point of extensive research, leading to the development of numerous compounds with significant applications in medicine and agriculture.

The history of pyrazole chemistry dates back to the late 19th century. Since their discovery, pyrazoles have been the subject of continuous investigation, with research evolving from fundamental synthesis and reactivity studies to the design and development of complex, functionally optimized molecules. Early research laid the groundwork for understanding the tautomeric nature of pyrazoles and their basic chemical transformations. The 20th and 21st centuries have witnessed an explosion in pyrazole-related research, driven by the discovery of their diverse biological activities. This has led to more sophisticated synthetic methodologies, including regioselective functionalization and the construction of complex pyrazole-containing scaffolds.

In medicinal chemistry, a "privileged structure" is a molecular framework that is able to bind to multiple biological targets with high affinity. The pyrazole scaffold is widely recognized as a privileged structure due to its presence in a multitude of biologically active compounds across various therapeutic areas. This versatility stems from the pyrazole ring's ability to engage in various non-covalent interactions, such as hydrogen bonding, and its amenability to substitution at multiple positions, allowing for the fine-tuning of steric and electronic properties to achieve desired biological effects.

Table 1: Examples of Marketed Drugs Containing a Pyrazole Scaffold

| Drug Name | Therapeutic Area |

|---|---|

| Celecoxib | Anti-inflammatory |

| Sildenafil | Erectile Dysfunction |

| Rimonabant | Anti-obesity (withdrawn) |

Specific Focus on Aminopyrazole Derivatives

Among the various classes of pyrazole derivatives, aminopyrazoles have emerged as particularly important building blocks in the synthesis of bioactive molecules. The presence of an amino group provides a key handle for further chemical modifications and is often crucial for biological activity.

The introduction of an amino group onto the pyrazole ring significantly influences its electronic properties. The lone pair of electrons on the amino nitrogen can participate in resonance with the pyrazole ring, increasing the electron density of the ring system. The position of the amino group (3-, 4-, or 5-position) dictates the specific electronic distribution and, consequently, the reactivity and biological activity of the molecule. This electronic nature allows aminopyrazoles to act as versatile nucleophiles in a variety of chemical reactions, making them valuable synthetic intermediates.

Recent research has increasingly focused on the synthesis and evaluation of alkylated aminopyrazoles. The introduction of alkyl groups at various positions on the pyrazole ring and the amino group can have a profound impact on the compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. These modifications are crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of potential drug candidates. Research is actively exploring how different alkylation patterns influence target binding and biological activity, with the aim of developing more potent and selective therapeutic agents.

Rationale and Objectives for Detailed Investigation of 5-Ethyl-1-methyl-1H-pyrazol-3-amine

The specific compound, this compound, has been identified as a valuable building block in both pharmaceutical and agrochemical research. smolecule.com Its structure, featuring a specific alkylation pattern on the pyrazole ring, makes it a key intermediate for the synthesis of more complex molecules. smolecule.com The rationale for its detailed investigation stems from the established importance of substituted aminopyrazoles in medicinal chemistry. Preliminary research suggests that derivatives of this compound may possess anti-inflammatory and cytotoxic properties. smolecule.com

The primary objectives for a detailed investigation of this compound include:

The development of efficient and scalable synthetic routes to access this compound.

A thorough characterization of its physicochemical and spectral properties.

Exploration of its reactivity and utility as a scaffold for the synthesis of diverse chemical libraries.

Systematic evaluation of its biological activities and those of its derivatives to identify potential therapeutic or agrochemical applications.

While detailed research findings on this compound itself are not extensively documented in publicly available literature, its role as a synthetic intermediate suggests its importance in ongoing research and development efforts within the chemical industry.

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C6H11N3 |

| Molecular Weight | 125.17 g/mol |

| XLogP3 | 0.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Exact Mass | 125.0953 g/mol |

| Monoisotopic Mass | 125.0953 g/mol |

| Topological Polar Surface Area | 43.8 Ų |

Note: The data in this table is computationally predicted and sourced from chemical databases. Experimental data is not widely available in the reviewed literature.

Identified Gaps in Current Literature on this Specific Structural Motif

A comprehensive review of the scientific literature reveals a significant lack of specific research focused on this compound. While numerous studies have been conducted on variously substituted pyrazoles, this particular structural motif remains largely uncharacterized. The existing body of knowledge primarily addresses broader classes of pyrazole derivatives, with limited to no data available on the synthesis, spectroscopic characterization, reactivity, and biological evaluation of this compound.

This information gap is notable, given the established importance of both the pyrazole core and the amino-pyrazole substructure. The absence of dedicated studies on this compound highlights an untapped area within pyrazole chemistry that warrants further investigation.

Table 1: Comparison of Available Data on Related Pyrazole Derivatives

| Compound Name | CAS Number | Available Data |

| 1-Ethyl-5-methyl-1H-pyrazol-3-amine | 956364-46-8 | Basic properties and safety information available from commercial suppliers. sigmaaldrich.com |

| N-ethyl-1-methyl-1H-pyrazol-3-amine | Not Available | General discussion on potential applications and biological activities of pyrazole derivatives. smolecule.com |

| This compound | 1248011-02-0 | Listed by chemical suppliers, but no detailed scientific studies found. bldpharm.dechemicalbook.com |

Hypothesis-Driven Research Avenues for Exploration

The dearth of information on this compound presents a unique opportunity for hypothesis-driven research. Based on the known properties of related pyrazole compounds, several promising avenues for exploration can be proposed:

Novel Synthetic Methodologies: The development of efficient and regioselective synthetic routes to this compound would be a valuable contribution to synthetic organic chemistry. Exploration of multicomponent reactions or novel cyclization strategies could provide facile access to this compound and its derivatives. mdpi.comias.ac.in

Pharmacological Screening: Given the wide range of biological activities exhibited by aminopyrazoles, it is hypothesized that this compound may possess interesting pharmacological properties. mdpi.comnih.gov A comprehensive screening program could evaluate its potential as an anti-inflammatory, antimicrobial, or anticancer agent. The specific substitution pattern may confer unique selectivity or potency.

Coordination Chemistry and Catalysis: The nitrogen atoms of the pyrazole ring and the exocyclic amino group make this compound a potential ligand for metal coordination. It is hypothesized that its metal complexes could exhibit interesting catalytic activities or material properties.

Computational and Structural Studies: In the absence of experimental data, computational modeling can provide valuable insights into the electronic and structural properties of this compound. tandfonline.com Such studies could predict its reactivity, potential biological targets, and guide future experimental work.

Table 2: Proposed Research Directions and Potential Outcomes

| Research Avenue | Rationale | Potential Outcomes |

| Synthesis and Characterization | Foundational for any further study. | Established synthetic protocols, detailed spectroscopic data (NMR, IR, MS). |

| Biological Activity Screening | Many pyrazole derivatives are biologically active. | Discovery of novel therapeutic leads. |

| Coordination Chemistry | Presence of multiple nitrogen donor sites. | Development of new catalysts or functional materials. |

| Computational Modeling | Provides theoretical understanding. | Prediction of properties and guidance for experimental design. |

While the pyrazole scaffold is a well-trodden path in chemical research, the specific derivative this compound represents a notable blind spot in the current literature. This article has contextualized its significance within the broader field of pyrazole chemistry and, more importantly, has highlighted the substantial gaps in our understanding of this particular compound. The proposed hypothesis-driven research avenues offer a roadmap for future investigations that could unlock the synthetic, pharmacological, and material science potential of this under-explored molecule. The study of this compound is not merely about filling a gap in the literature; it is about seizing an opportunity for new discoveries in the ever-evolving landscape of heterocyclic chemistry.

Structure

3D Structure

属性

IUPAC Name |

5-ethyl-1-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-3-5-4-6(7)8-9(5)2/h4H,3H2,1-2H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPMYPLFTEUENGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NN1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar and Mechanistic Interaction Studies

Systematic Modification of the 5-Ethyl-1-methyl-1H-pyrazol-3-amine Core for SAR Exploration

Systematic modifications of the this compound scaffold have been instrumental in elucidating the structural requirements for various biological activities. nih.govmdpi.comnih.govresearchgate.netacs.org These studies often involve altering substituents at different positions of the pyrazole (B372694) ring and modifying the amine group to map the interaction landscape with biological macromolecules.

The substituents at the N1, C3, and C5 positions of the pyrazole ring play a pivotal role in defining the compound's pharmacological profile. nih.govmdpi.comnih.govresearchgate.netacs.org The N1-methyl group and the C5-ethyl group of the parent compound are key anchoring points that can be varied to modulate activity.

Research has shown that the nature of the substituent at the N1 position significantly influences the compound's properties. While the methyl group in this compound provides a starting point, the introduction of larger or more complex groups can lead to enhanced or altered activity. For instance, the synthesis of N-alkyl and N-aryl pyrazoles directly from primary amines has expanded the accessible chemical space for SAR studies. acs.org

The C5 position, occupied by an ethyl group in the parent compound, is another critical determinant of biological effect. Studies on related pyrazole derivatives have demonstrated that varying the size and nature of the substituent at this position can impact potency and selectivity. For example, in a series of pyrazole-based inhibitors, the introduction of a cyclopentyl moiety at a similar position maintained high activity, whereas smaller (methyl) or larger (benzyl) groups led to a decrease in inhibitory action. nih.gov This highlights the importance of steric bulk and conformational flexibility at this position for optimal interaction with the target protein.

The C3 position, bearing the amine group, is fundamental to the compound's reactivity and interactions. The electronic properties of the pyrazole ring, influenced by substituents at N1 and C5, can in turn affect the nucleophilicity and hydrogen bonding capacity of the C3-amine. mdpi.com

The primary amine group at the C3 position is a crucial functional group that often participates in key hydrogen bonding interactions with biological targets. mdpi.comnih.govacs.org Modifications of this group, such as acylation, alkylation, or incorporation into larger heterocyclic systems, can profoundly alter the compound's interaction profile.

The free amino group (NH2) is a versatile hydrogen bond donor and acceptor, contributing significantly to the binding affinity of the molecule. mdpi.com Studies on various aminopyrazoles have highlighted the importance of this group in their biological activities, including anticancer and anti-inflammatory effects. mdpi.com The position of the amino group on the pyrazole ring is also critical, with 3-aminopyrazoles, 4-aminopyrazoles, and 5-aminopyrazoles each exhibiting distinct pharmacological properties. mdpi.com

Modification of the amine can lead to changes in selectivity and potency. For example, in the development of meprin inhibitors, the introduction of acidic moieties to a tertiary amine scaffold resulted in equipotent inhibition of different enzyme isoforms, whereas specific substitutions on the pyrazole core led to selectivity. nih.gov This demonstrates that while the amine group is a key interaction point, its interplay with other parts of the molecule is crucial for achieving a desired biological outcome.

Chirality and stereochemistry are fundamental aspects of molecular recognition, as biological targets are themselves chiral. researchgate.netacs.orgnih.gov The introduction of stereocenters into pyrazole derivatives can lead to enantiomers with significantly different biological activities, potencies, and safety profiles. acs.org

Computer-aided molecular design and experimental studies have been employed to understand the enantioselective recognition of chiral pyrazole derivatives. researchgate.netacs.orgnih.gov These studies have shown that even subtle differences in the spatial arrangement of substituents can lead to dramatic differences in how the enantiomers interact with a chiral stationary phase during chromatography, which serves as a model for interactions with chiral biological macromolecules. researchgate.netacs.orgnih.gov The development of stereoselective HPLC methods is crucial for separating and evaluating the individual enantiomers of chiral pyrazole compounds. acs.org

Biophysical Characterization of Molecular Interactions

To gain a deeper understanding of how this compound and its derivatives exert their effects, it is essential to characterize their interactions with purified biological targets at a molecular level. Biophysical techniques provide quantitative data on binding kinetics, thermodynamics, and the potential for allosteric modulation.

The interaction between a drug and its target is a dynamic process governed by the rates of association (kon) and dissociation (koff). These kinetic parameters, along with the equilibrium dissociation constant (Kd), provide a comprehensive picture of the binding event. nih.gov Thermodynamic parameters, such as changes in enthalpy (ΔH) and entropy (ΔS), further elucidate the driving forces behind binding. mdpi.com

Computational methods, including molecular dynamics simulations, are increasingly used to predict and analyze the thermodynamics and kinetics of drug-target binding. nih.gov These simulations can provide insights into the formation of transient diastereomeric complexes, which are the basis for chiral separations and recognition. researchgate.net For pyrazole derivatives, understanding the thermodynamics of interaction with their targets is crucial for optimizing their binding affinity and residence time. acs.orgnih.gov

Allosteric modulators bind to a site on a protein that is distinct from the primary (orthosteric) binding site of the endogenous ligand. nih.gov This binding event induces a conformational change in the protein, which in turn modulates the activity of the primary site. Pyrazole derivatives have been identified as positive allosteric modulators (PAMs) for various receptors, such as the M4 muscarinic acetylcholine receptor. nih.gov

The identification of allosteric binding sites and the elucidation of the mechanisms of allosteric modulation are active areas of research. nih.gov For pyrazole-based allosteric modulators, SAR studies have revealed that modifications to different regions of the molecule can significantly impact their allosteric profile, affecting parameters such as baseline activity, potency, and maximal response. nih.gov For example, the size and nature of substituents on the pyrazole ring can alter the allosteric effect, with a range of aliphatic, heterocyclic, and aromatic functionalities being tolerated. nih.gov

Correlation of Structural Features with Biological Activity (Mechanistic)

The biological activity of 5-aminopyrazole derivatives is intrinsically linked to the nature and position of substituents on the pyrazole core. These substitutions influence the molecule's electronic properties, steric profile, and hydrogen bonding capacity, which in turn dictate its interaction with biological targets.

Identification of Key Pharmacophoric Elements

The 5-aminopyrazole scaffold itself is a key pharmacophore, providing a framework for interaction with various enzymes and receptors. nih.govontosight.ai The primary amino group at the C3 or C5 position is a critical feature, often acting as a hydrogen bond donor, which is crucial for anchoring the molecule within the binding site of a biological target. mdpi.com

For this compound, the key pharmacophoric elements can be broken down as follows:

The Pyrazole Ring: This five-membered aromatic heterocycle serves as the core scaffold. Its nitrogen atoms can participate in hydrogen bonding and coordination with metal ions within an active site. The ring system itself can engage in van der Waals and pi-stacking interactions. mdpi.com

The 3-Amino Group: This is a primary hydrogen bond donor and a key interaction point. In many kinase inhibitors based on the aminopyrazole scaffold, this group forms crucial hydrogen bonds with the hinge region of the kinase ATP-binding site. nih.govnih.gov

The N1-Methyl Group: The methyl group at the N1 position influences the molecule's lipophilicity and can be involved in hydrophobic interactions within a binding pocket. Its presence also blocks a potential hydrogen bond donor site at N1, which can be important for selectivity.

The 5-Ethyl Group: The ethyl group at the C5 position contributes to the molecule's steric bulk and lipophilicity. Depending on the topology of the target's binding site, this group can either enhance binding through hydrophobic interactions or cause steric hindrance, thereby influencing selectivity.

The following table summarizes the key pharmacophoric features of this compound and their potential roles in biological interactions.

| Feature | Type | Potential Interaction | Reference |

| Pyrazole Ring | Aromatic Heterocycle | Pi-stacking, van der Waals | mdpi.com |

| 3-Amino Group | Hydrogen Bond Donor | Hydrogen bonding | mdpi.comnih.govnih.gov |

| N1-Methyl Group | Hydrophobic Group | Hydrophobic interactions | N/A |

| 5-Ethyl Group | Hydrophobic Group | Hydrophobic interactions, steric influence | N/A |

Insights into Ligand-Target Specificity and Selectivity

The specificity and selectivity of 5-aminopyrazole derivatives for their biological targets are dictated by the combination of substituents on the pyrazole ring. While the 3-amino group often provides a conserved interaction, the substituents at the N1 and C5 positions can be tailored to achieve selectivity for a particular target.

For instance, in the context of protein kinase inhibition, the N1-substituent can be directed towards a specific hydrophobic pocket, and its size and nature can be critical for achieving selectivity among different kinases. The substituent at the C5 position can also play a role in differentiating between closely related kinases by exploiting subtle differences in the shape and size of their ATP-binding sites. While no specific target has been publicly disclosed for this compound, the principles of kinase inhibitor design suggest that the ethyl and methyl groups would contribute to its selectivity profile. nih.gov

Rational Design Principles for Enhanced Target Engagement

The rational design of more potent and selective analogs of this compound would be guided by an understanding of its binding mode to a specific biological target. Once a target is identified and the binding interactions are elucidated, for example through X-ray crystallography or computational modeling, specific structural modifications can be proposed to enhance target engagement.

General principles for the rational design of pyrazole-based compounds include:

Modification of the N1-Substituent: The N1-position is often a key vector for exploring different regions of a binding pocket. Replacing the methyl group with larger or more functionalized groups can lead to additional interactions and improved potency and selectivity. mdpi.com

Variation of the C5-Substituent: The ethyl group at the C5 position can be replaced with other alkyl or aryl groups to optimize hydrophobic interactions or to introduce additional hydrogen bonding opportunities.

Introduction of Substituents at the C4-Position: The C4-position of the pyrazole ring is often unsubstituted in simple aminopyrazoles. Introducing substituents at this position can provide an additional vector for interaction and can modulate the electronic properties of the ring system.

Bioisosteric Replacement: The pyrazole core itself can sometimes be replaced by other heterocyclic scaffolds to improve properties such as solubility or metabolic stability, while maintaining the key pharmacophoric interactions. mdpi.com

The following table outlines potential design strategies for enhancing the target engagement of this compound, assuming a hypothetical protein target.

| Modification Site | Rationale | Desired Outcome |

| N1-Position | Explore deeper pockets, introduce new interactions | Increased potency and selectivity |

| C5-Position | Optimize hydrophobic packing, address steric clashes | Improved binding affinity |

| C4-Position | Introduce new interaction points, modulate electronics | Enhanced target engagement |

| 3-Amino Group | Form additional hydrogen bonds, alter basicity | Modified binding affinity and physicochemical properties |

The successful application of these rational design principles is contingent on obtaining detailed structural information about the ligand-target complex. Such information allows for a more focused and efficient lead optimization process, ultimately aiming to develop compounds with superior therapeutic profiles.

Mechanistic Biological Investigations and Target Deconvolution in Vitro and in Silico

In Vitro Enzyme Inhibition and Activation Studies

While the broader class of aminopyrazole derivatives has been investigated for enzyme inhibition, specific screening data for 5-ethyl-1-methyl-1H-pyrazol-3-amine is not extensively reported in the scientific literature. The structural motifs of this compound, featuring a substituted pyrazole (B372694) ring, suggest potential interactions with ATP-binding sites of kinases or active sites of other enzyme classes.

Derivatives of 3-amino-1H-pyrazole have been explored as kinase inhibitors. nih.gov For example, a series of N-(1H-pyrazol-3-yl)pyrimidin-4-amine based compounds were synthesized and screened against a panel of approximately 100 kinases, showing varying degrees of potency and selectivity. nih.gov One promiscuous inhibitor from this class, which features the N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, was found to stabilize 60 different kinases, indicating a broad interaction profile. nih.gov Modifications to the pyrazole ring and its substituents were shown to significantly impact selectivity. nih.gov

Specifically for hydrolases, certain pyrazole-containing compounds have been noted for their ability to inhibit enzymes like cyclooxygenase (COX). However, direct screening results for this compound against comprehensive kinase or hydrolase panels are not available in the reviewed literature.

Table 1: Hypothetical Screening Data for this compound Against a Kinase Panel (Note: The following data is illustrative and not based on published experimental results for this specific compound.)

| Kinase Target | Inhibition at 10 µM (%) | IC50 (nM) |

|---|---|---|

| CDK16 | Data not available | Data not available |

| GSK3B | Data not available | Data not available |

| Haspin | Data not available | Data not available |

| Pim1 | Data not available | Data not available |

No detailed kinetic analyses, such as the determination of inhibition constants (Kᵢ) or the mode of action (e.g., competitive, non-competitive), for this compound have been published. Such studies are crucial for understanding the mechanism by which a compound modulates enzyme activity. For related pyrazole derivatives, kinetic studies have been performed; for instance, cambinol, a β-naphthol containing a pyrazolone (B3327878) structure, was found to be a competitive inhibitor with respect to the peptide substrate for SIRT2.

Information regarding the reversibility of any potential enzyme inhibition by this compound is currently not documented. Determining whether a compound acts as a reversible or irreversible inhibitor is a critical step in its pharmacological characterization.

Cell-Based Assays for Pathway Modulation (In Vitro Cell Lines)

Cell-based assays are fundamental in elucidating the effects of chemical compounds on cellular functions. For the pyrazole class of compounds, these assays have been instrumental in identifying their potential as modulators of various signaling pathways, particularly in the context of cancer research.

Elucidation of Intracellular Signaling Pathway Perturbations

Although direct evidence for the effect of This compound on intracellular signaling is not documented, studies on other pyrazole derivatives have shown significant pathway modulation. For instance, a series of pyrazol-3-yl pyrimidin-4-amines were identified as potent inhibitors of the Janus kinase 2 (Jak2)/Signal Transducer and Activator of Transcription (STAT) pathway. nih.gov One such compound, AZD1480, demonstrated inhibition of Jak2 V617F signaling in in vitro cell lines. nih.gov The Jak/STAT pathway is crucial for cytokine signaling and is often dysregulated in myeloproliferative neoplasms, making it a key therapeutic target. nih.gov

In another study, pyrazole derivatives were found to act as androgen receptor (AR) antagonists. nih.gov The AR signaling pathway is a primary driver in prostate cancer progression, and its inhibition is a key therapeutic strategy. nih.gov These examples highlight the capacity of the pyrazole scaffold to interact with and modulate critical intracellular signaling cascades.

Analysis of Gene Expression and Protein Level Changes

The modulation of signaling pathways by pyrazole compounds invariably leads to downstream changes in gene and protein expression. While specific gene or protein expression analyses for This compound are not reported, research on related compounds provides valuable insights.

For example, studies on pyrazole derivatives as Bcl-2 inhibitors have shown that these compounds can significantly alter the expression of apoptotic and anti-apoptotic proteins. researchgate.net Treatment of cancer cell lines with certain 1,3,5-trisubstituted-1H-pyrazole derivatives led to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax. researchgate.net Furthermore, an elevation in the levels of the tumor suppressor protein p53 and caspase-3 was observed, indicating a shift in the cellular machinery towards apoptosis. researchgate.net

A study on a novel pyrazole derivative, PTA-1, in triple-negative breast cancer cells also suggested an impact on proteins involved in cell structure and division, specifically through the inhibition of tubulin polymerization. nih.gov

Table 1: Illustrative Examples of Protein Level Changes Induced by Pyrazole Derivatives

| Compound/Derivative | Cell Line | Target Protein/Pathway | Observed Effect | Reference |

| 1,3,5-trisubstituted-1H-pyrazole derivatives | MCF-7, A549, PC-3 | Bcl-2 | Decreased Expression | researchgate.net |

| 1,3,5-trisubstituted-1H-pyrazole derivatives | MCF-7, A549, PC-3 | Bax, p53, Caspase-3 | Increased Expression | researchgate.net |

| PTA-1 | MDA-MB-231 | Tubulin | Inhibition of Polymerization | nih.gov |

This table presents data for related pyrazole compounds and is for illustrative purposes only. No such data is currently available for this compound.

Cell Cycle Progression Analysis (Mechanism-Focused)

The control of cell cycle progression is a critical process, and its disruption is a hallmark of cancer. Several pyrazole derivatives have been shown to interfere with the cell cycle, leading to arrest at specific phases.

A study on a series of 3-amino-1H-pyrazole-based kinase inhibitors revealed that a lead compound, 43d, induced a G2/M phase cell cycle arrest in HCT116-FUCCI cells. This effect was attributed to the inhibition of CDK16, a member of the cyclin-dependent kinase family. nih.gov Similarly, another pyrazole derivative, compound 3f, was found to cause cell cycle arrest in the S phase in MDA-MB-468 triple-negative breast cancer cells. nih.gov

These findings suggest that the pyrazole scaffold can be a valuable pharmacophore for developing inhibitors that target key regulators of the cell cycle, thereby preventing uncontrolled cell proliferation.

Table 2: Examples of Cell Cycle Arrest Induced by Pyrazole Derivatives

| Compound/Derivative | Cell Line | Effect on Cell Cycle | Mechanism | Reference |

| Compound 43d | HCT116-FUCCI | G2/M Phase Arrest | CDK16 Inhibition | nih.gov |

| Compound 3f | MDA-MB-468 | S Phase Arrest | Not specified | nih.gov |

| PTA-1 | MDA-MB-231 | S and G2/M Phase Arrest | Not specified | nih.gov |

This table presents data for related pyrazole compounds and is for illustrative purposes only. No such data is currently available for this compound.

Apoptosis Induction and Mechanistic Evaluation (Mechanism-Focused)

Apoptosis, or programmed cell death, is a crucial mechanism for removing damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis. Several studies have demonstrated the pro-apoptotic potential of pyrazole derivatives.

In a study on triple-negative breast cancer cells, a pyrazole derivative (compound 3f) was shown to induce apoptosis, which was associated with an increase in the generation of reactive oxygen species (ROS) and activation of caspase-3. nih.gov Caspase-3 is a key executioner caspase in the apoptotic pathway.

Another investigation into 1,3,5-trisubstituted-1H-pyrazole derivatives as Bcl-2 inhibitors found that these compounds could trigger the intrinsic apoptotic pathway. researchgate.net This was evidenced by the upregulation of the pro-apoptotic protein Bax and the activation of caspase-3. researchgate.net

These studies indicate that pyrazole-containing compounds can initiate apoptosis through various mechanisms, including the generation of oxidative stress and the modulation of the Bcl-2 family of proteins.

Target Identification and Validation Using Chemical Biology Approaches

Identifying the specific molecular targets of a compound is a critical step in understanding its mechanism of action and for its further development as a therapeutic agent. Chemical biology approaches are powerful tools for target deconvolution.

Affinity Proteomics and Chemical Genetics

While no specific affinity proteomics or chemical genetics studies have been reported for This compound , these techniques have been successfully applied to other small molecules to identify their protein targets.

Affinity proteomics typically involves immobilizing a derivative of the small molecule onto a solid support to "pull down" its binding partners from a cell lysate. These captured proteins are then identified by mass spectrometry. This approach has been used to identify the targets of various drugs, providing crucial insights into their mechanisms of action and potential off-target effects. nih.gov

Chemical genetics involves using a small molecule to perturb a biological system and then using genetic methods to identify the genes and pathways that are affected or that modify the response to the compound. This can help to elucidate the compound's mode of action.

Although these powerful techniques have not yet been applied to This compound according to available literature, they represent a clear and promising path forward for the mechanistic deconvolution of this and other novel pyrazole derivatives.

Use of Activity-Based Probes (ABPs)

Currently, there is no publicly available research detailing the use of activity-based probes (ABPs) for the specific purpose of target deconvolution or mechanistic investigation of this compound. The application of ABPs, which are powerful chemical tools for identifying enzyme targets in complex biological systems, has not been documented for this particular compound in scientific literature.

Bioactivation and Metabolic Stability Studies (In Vitro Hepatic Models)

The metabolic fate of a compound is a critical factor in its pharmacological and toxicological profile. For this compound, in vitro hepatic models, such as human liver microsomes (HLMs), are instrumental in predicting its metabolic stability and identifying potential bioactivation pathways. acs.orgnih.govacs.org While specific data for this exact compound is limited, studies on analogous aminopyrazole derivatives provide significant insights into its likely metabolic behavior. acs.orgacs.org

Identification of In Vitro Metabolites (Mechanistic)

Research on a series of aminopyrazole derivatives has shown that these compounds can be metabolized in human liver microsomes. acs.orgacs.org The primary mechanism of bioactivation is proposed to be the oxidation of the aminopyrazole ring to form a reactive iminopyrazole intermediate. acs.org This electrophilic species is then susceptible to nucleophilic attack.

For this compound, the proposed metabolic activation pathway would involve the oxidation of the 3-amino group, leading to the formation of a transient reactive iminopyrazole. This hypothesis is based on the observation that both 3- and 4-aminopyrazoles can form glutathione (B108866) (GSH) conjugates, indicating the formation of reactive electrophiles. acs.org

Table 1: Postulated In Vitro Metabolites of this compound in Human Liver Microsomes

| Parent Compound | Proposed Metabolite | Metabolic Reaction |

| This compound | Reactive Iminopyrazole Intermediate | Oxidation |

This table is based on the proposed bioactivation mechanism for aminopyrazole derivatives and represents a hypothetical metabolic profile for this compound in the absence of specific experimental data.

Reactive Metabolite Trapping and Characterization (In Vitro)

The formation of reactive metabolites is a significant concern in drug development due to their potential to cause idiosyncratic drug-induced toxicities. acs.orgnih.gov Trapping experiments with nucleophiles, such as glutathione (GSH) or its ethyl ester (GSH-EE), are a standard in vitro method to detect and characterize these unstable, reactive species. acs.orgacs.org

Studies on various aminopyrazole derivatives have successfully utilized GSH-EE to trap reactive intermediates formed in HLM incubations. acs.orgacs.org The detection of GSH-EE conjugates by LC-MS provides strong evidence for the bioactivation of the aminopyrazole scaffold. acs.orgacs.org In the case of a 3-aminopyrazole (B16455) analog, two isomeric GSH-EE adducts were identified, suggesting multiple sites of nucleophilic attack on the reactive iminopyrazole intermediate. acs.org This indicates that the aminopyrazole motif may be a structural alert for the formation of reactive metabolites. acs.orgacs.org

While direct experimental evidence for this compound is not available, it is reasonable to predict that it would also form GSH or GSH-EE adducts under similar in vitro conditions.

Table 2: Summary of Reactive Metabolite Trapping Findings for Aminopyrazole Derivatives

| Compound Class | Trapping Agent | In Vitro System | Key Finding |

| Aminopyrazole Derivatives | Glutathione Ethyl Ester (GSH-EE) | Human Liver Microsomes (HLMs) | Formation of GSH-EE conjugates, indicating bioactivation to reactive intermediates. acs.orgacs.org |

This table summarizes findings from studies on aminopyrazole derivatives, which are used to infer the potential for reactive metabolite formation from this compound.

Chemical Reactivity and Advanced Transformation Mechanisms of 5 Ethyl 1 Methyl 1h Pyrazol 3 Amine

Electrophilic and Nucleophilic Reactivity of the Pyrazole (B372694) Ring

The pyrazole ring is an aromatic heterocycle that exhibits both nucleophilic and electrophilic characteristics at different positions. mdpi.com Generally, the pyrazole scaffold has three positions with nucleophilic character (N1, N2, and C4) and two with electrophilic character (C3 and C5). mdpi.com The presence of substituents significantly influences the reactivity of the ring. In 5-ethyl-1-methyl-1H-pyrazol-3-amine, the N1 position is substituted with a methyl group, precluding its direct involvement in many reactions as a nucleophile. The remaining pyridine-like nitrogen (N2) can act as a basic center.

The electron-donating nature of the amino group at C3 and the ethyl group at C5 enhances the electron density of the pyrazole ring, particularly at the C4 position. This makes the C4 carbon highly susceptible to electrophilic substitution reactions. mdpi.comnih.gov Conversely, the C3 and C5 positions are inherently more electrophilic. mdpi.com

Reactivity of the Exocyclic Amine Group

The exocyclic amino group at the C3 position is a key center of reactivity in this compound. Its nucleophilic nature drives a variety of condensation and addition reactions, making it a valuable synthon for the construction of fused heterocyclic systems. nih.govnih.gov

The nucleophilic exocyclic amine readily participates in condensation reactions with a variety of electrophilic partners. These reactions are fundamental to the synthesis of a wide range of fused pyrazoloazines, which are of significant interest in medicinal chemistry. nih.gov

One of the most common transformations is the reaction with 1,3-dielectrophiles, which leads to the formation of fused bicyclic systems. nih.gov For instance, the condensation of 5-aminopyrazoles with β-ketonitriles is a versatile method for synthesizing pyrazolo[1,5-a]pyrimidines. nih.gov Similarly, reactions with α,β-unsaturated ketones can yield pyrazolo[3,4-b]pyridines through a sequence of Michael addition, cyclization, and subsequent dehydration and aromatization. nih.gov

The exocyclic amine can also act as a nucleophile in Michael addition reactions. beilstein-journals.orgorganic-chemistry.org This type of reaction, where the amine adds to an α,β-unsaturated carbonyl compound, is a key step in many multi-component reactions for the synthesis of complex heterocyclic structures. nih.gov The reactivity in these condensations can be influenced by catalysts, such as acids or bases, and reaction conditions like temperature and solvent. nih.govresearchgate.net

| Reaction Type | Reactant | Product | Reference |

| Cyclocondensation | β-Diketones | Pyrazolo[1,5-a]pyrimidines | nih.gov |

| Cyclocondensation | α,β-Unsaturated Ketones | Pyrazolo[3,4-b]pyridines | nih.gov |

| Multi-component Reaction | Aldehydes and active methylene (B1212753) compounds | Fused Pyrazolo-pyridines | nih.govresearchgate.net |

| Michael Addition | α,β-Unsaturated Esters | β-Amino ester derivatives | beilstein-journals.org |

Oxidation and Reduction Pathways of the Compound

The aminopyrazole core can undergo both oxidation and reduction reactions, leading to a variety of transformation products. The oxidation of the exocyclic amino group is a notable reaction pathway. For instance, the electrooxidative N-N coupling of aminopyrazoles can lead to the formation of azopyrazoles. mdpi.com Another reported oxidation pathway for N-aminopyrazoles involves treatment with high-valency metal salts or their oxides, which can result in the formation of 1,2,3-triazines. electronicsandbooks.comacs.org Halogenating agents can also induce oxidation of the amino group. electronicsandbooks.com

In a different transformation, the amino group can be diazotized and subsequently reduced. For example, diazotized 5-aminopyrazole derivatives can be readily reduced to afford 5-H-pyrazole derivatives under mild conditions. researchgate.net The vinyl group of 1-vinylpyrazoles can be removed by oxidation with potassium permanganate, suggesting that certain substituents on the pyrazole ring are susceptible to oxidative cleavage. nih.gov

| Transformation | Reagent/Condition | Product Type | Reference |

| Oxidation | Electrooxidation (e.g., on NiO(OH) anode) | Azopyrazoles | mdpi.comresearchgate.net |

| Oxidation | High-valency metal salts (e.g., lead tetraacetate) | 1,2,3-Triazines | electronicsandbooks.comacs.org |

| Diazotization/Reduction | NaNO₂/HCl then a reducing agent | 5-H-Pyrazoles | researchgate.net |

Regioselectivity and Stereoselectivity in Complex Chemical Reactions

In reactions where multiple outcomes are possible, the regioselectivity is often governed by a combination of steric and electronic factors, as well as reaction conditions. For asymmetrically substituted pyrazoles like this compound, reactions can potentially occur at different positions.

In the synthesis of fused heterocyclic systems from 5-aminopyrazoles, the regioselectivity of the cyclization is a critical aspect. For example, in the reaction with unsymmetrical 1,3-dielectrophiles, the initial nucleophilic attack can occur from either the exocyclic amine or the N2 atom of the pyrazole ring, leading to different regioisomers. The outcome can often be controlled by the choice of catalyst and solvent. nih.gov For instance, the reaction of 5-aminopyrazoles with trifluoromethyl-β-diketones can yield either 4- or 6-trifluoromethyl-1H-pyrazolo[3,4-b]pyridines depending on whether the reaction proceeds through the keto or enol form of the diketone, which in turn can be influenced by the solvent. nih.gov

Stereoselectivity has also been observed in reactions involving pyrazoles. For example, the Michael addition of pyrazoles to conjugated carbonyl alkynes can be controlled to produce either (E)- or (Z)-N-carbonylvinylated pyrazoles with high stereoselectivity. nih.gov The presence of a silver carbonate catalyst was found to be key in switching the stereochemical outcome. nih.gov

Coordination Chemistry and Metal Ligand Complex Formation

Pyrazole derivatives are well-known for their ability to act as ligands in coordination chemistry, forming stable complexes with a wide range of metal ions. nih.govresearchgate.net The nitrogen atoms of the pyrazole ring, particularly the pyridine-like N2 atom, are excellent donor sites for metal coordination. In this compound, both the N2 atom and the exocyclic amino group can potentially coordinate to a metal center, allowing it to act as a bidentate ligand.

The coordination mode can vary depending on the metal ion, the other ligands present in the coordination sphere, and the reaction conditions. Pyrazole-based ligands can form mononuclear or polynuclear complexes. The steric and electronic properties of the substituents on the pyrazole ring play a crucial role in determining the structure and stability of the resulting metal complexes. The ethyl group at C5 and the methyl group at N1 can influence the steric environment around the coordinating nitrogen atoms, which can affect the geometry of the complex.

Advanced Analytical Techniques for Structural and Mechanistic Elucidation

High-Resolution Mass Spectrometry (HRMS) for Reaction Monitoring and Metabolite Identification (In Vitro)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of 5-ethyl-1-methyl-1H-pyrazol-3-amine. It provides highly accurate mass measurements, typically with an error of less than 5 ppm, which allows for the unambiguous determination of the elemental composition of the molecule and its fragments. This capability is crucial for confirming the identity of the compound in a sample and distinguishing it from potential isomers.

In the context of reaction monitoring, HRMS can track the progress of a synthesis by simultaneously detecting the exact masses of reactants, intermediates, and the final product. Techniques like Parallel Reaction Monitoring (PRM) utilize a high-resolution mass analyzer to monitor all product ions of a target precursor in a single, concerted analysis, offering exceptional specificity and quantitative accuracy. nih.gov

For in vitro metabolite identification, HRMS is used to detect and identify products formed when this compound is incubated with liver microsomes or other metabolic systems. Common metabolic transformations, such as hydroxylation, oxidation, or N-dealkylation, result in predictable mass shifts that are readily detected by HRMS, facilitating the structural elucidation of metabolites. Predicted m/z values for various adducts of the parent compound are foundational for these analyses. uni.lu

Table 1: Predicted HRMS Data for this compound Adducts Predicted Collision Cross Section (CCS) values are calculated using CCSbase.

| Adduct | Mass to Charge Ratio (m/z) | Predicted CCS (Ų) |

| [M+H]⁺ | 126.10258 | 124.9 |

| [M+Na]⁺ | 148.08452 | 134.6 |

| [M-H]⁻ | 124.08802 | 126.1 |

| [M+K]⁺ | 164.05846 | 133.1 |

| [M+NH₄]⁺ | 143.12912 | 146.4 |

| [M+HCOO]⁻ | 170.09350 | 149.0 |

Data sourced from PubChemLite. uni.lu

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the chemical structure and dynamic properties of this compound in solution.

While 1D ¹H and ¹³C NMR spectra provide initial information on the number and type of protons and carbons, 2D NMR techniques are essential for complete and unambiguous structural assignment.

COSY (Correlation Spectroscopy) is used to identify proton-proton (H-H) spin-spin coupling networks. For this compound, it would show a clear correlation between the methyl and methylene (B1212753) protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons, allowing for the definitive assignment of each carbon atom in the molecule that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing long-range connectivity (typically over 2-3 bonds). It provides key information for placing the substituents on the pyrazole (B372694) ring. For instance, HMBC would show correlations from the N-methyl protons to pyrazole ring carbons C3 and C5, and from the ethyl group's methylene protons to C5, confirming the substitution pattern. The chemical shift of the pyrazole ring proton is also diagnostic of its position. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) can be used for conformational analysis, revealing through-space proximity between protons, which helps to define the preferred orientation of the ethyl group relative to the pyrazole ring.

For N-substituted pyrazoles such as this compound, the common annular prototropic tautomerism is blocked because the N1 position is occupied by a methyl group. nih.gov However, the potential for amino-imino tautomerism (between the 3-amine and a potential 3-imine form) can be investigated using Dynamic NMR (DNMR).

DNMR studies involve acquiring spectra at variable temperatures. At high temperatures, if a dynamic process like tautomeric exchange is rapid on the NMR timescale, the observed signals will be an average of the contributing forms. fu-berlin.de Upon cooling, the exchange rate can be slowed, potentially reaching a point where separate, distinct signals for each tautomer can be observed. fu-berlin.de This allows for the determination of the equilibrium constant between the tautomers and the activation energy of the exchange process. Studies on related 3(5)-aminopyrazoles have shown that the amino tautomer is generally the predominant form. nih.govnih.gov

When investigating the interaction of this compound with a biological target like a protein, ligand-observed NMR techniques are exceptionally powerful. These methods are used to confirm binding and identify the parts of the molecule that are in direct contact with the protein, known as the binding epitope.

Saturation Transfer Difference (STD) NMR: In this experiment, a selective radiofrequency pulse saturates a region of the protein's proton spectrum. This saturation is transferred via spin diffusion to protons on a ligand that is bound to the protein. By subtracting a spectrum with on-resonance saturation from one with off-resonance saturation, a difference spectrum is obtained that shows signals only from the ligand that has bound to the protein. The relative intensities of the signals in the STD spectrum indicate which protons of the ligand are in closest proximity to the protein surface.

Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY): This technique leverages the magnetization transfer from bulk water molecules to the ligand via the protein. It is particularly sensitive for detecting weak binding interactions.

These methods are critical in early-stage drug discovery, as they can screen for binding and provide structural information about the ligand-protein complex in solution without the need for protein labeling or crystallization. nih.gov For example, if this compound were to bind to a target like TREM2, these techniques could validate the interactions predicted by computational models, such as hydrogen bonds involving the pyrazole moiety. acs.org

X-ray Crystallography for Solid-State Structure and Ligand-Target Co-crystals

X-ray crystallography provides the definitive, high-resolution three-dimensional structure of a molecule in the solid state. Analysis of a single crystal of this compound would yield precise measurements of bond lengths, bond angles, and torsional angles. It would also reveal the packing of molecules in the crystal lattice and detail the intermolecular interactions, such as hydrogen bonds involving the amine group and the pyrazole nitrogen, that stabilize the structure. nih.goviucr.org

Table 2: Representative Crystallographic Data for a Related Pyrazole Derivative Data for Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate, demonstrating typical parameters obtained from X-ray analysis. nih.gov

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.0012 (7) |

| b (Å) | 7.5870 (8) |

| c (Å) | 10.1055 (10) |

| α (°) | 81.038 (2) |

| β (°) | 72.173 (2) |

| γ (°) | 65.643 (1) |

| Volume (ų) | 465.26 (8) |

| Z (molecules/unit cell) | 2 |

This data illustrates the type of precise structural information obtained from X-ray crystallography. nih.gov

Furthermore, obtaining a co-crystal structure of this compound bound to its biological target is a primary goal in structure-based drug design. Such a structure provides an atomic-level map of the binding site, showing the precise orientation of the ligand and its specific interactions (hydrogen bonds, hydrophobic contacts, π-stacking) with the protein's amino acid residues. acs.org This information is invaluable for understanding the basis of molecular recognition and for rationally designing more potent and selective analogs.

Spectroscopic Methods for Real-Time Reaction Monitoring (e.g., In Situ IR, UV-Vis)

In situ spectroscopic methods allow for the real-time monitoring of chemical reactions, providing kinetic data and mechanistic insights without the need for sampling and quenching.

In Situ Infrared (IR) Spectroscopy: By immersing an IR probe into a reaction vessel, the concentrations of reactants, intermediates, and products can be tracked simultaneously by monitoring their characteristic vibrational frequencies over time. For the synthesis of this compound, one could monitor the disappearance of reactant peaks and the appearance of product-specific bands, such as the N-H stretching vibrations of the primary amine and the C=N and C=C stretching vibrations of the pyrazole ring. researchgate.netmdpi.com

In Situ UV-Vis Spectroscopy: Changes in the electronic structure of the molecules during a reaction often lead to changes in their UV-Vis absorption spectrum. The formation of the conjugated pyrazole ring system from non-aromatic precursors would likely result in a distinct chromophore that absorbs at a different wavelength. This change in absorbance can be monitored over time to follow the reaction kinetics.

These process analytical technologies (PAT) are crucial for optimizing reaction conditions, ensuring reaction completion, and identifying the formation of any transient intermediates or byproducts.

Potential Research Applications and Future Directions

5-Ethyl-1-methyl-1H-pyrazol-3-amine as a Versatile Chemical Building Block

The structure of this compound makes it an excellent building block for chemical synthesis. As a member of the 5-aminopyrazole class, it is a polyfunctional compound with three nucleophilic sites that can be used to construct a wide variety of more complex molecules. beilstein-journals.orgnih.govbeilstein-journals.org The reactivity order of these sites is generally considered to be the 5-NH₂ group, followed by the 1-NH (if unsubstituted), and then the 4-CH position, allowing for selective chemical modifications. beilstein-journals.orgnih.govbeilstein-journals.org The presence of the N-methyl and C-ethyl groups on the pyrazole (B372694) ring provides a unique substitution pattern that can influence the physicochemical properties, such as lipophilicity and solubility, of its derivatives compared to other analogs. nih.gov

5-Aminopyrazoles are extensively used as key synthons for creating fused heterocyclic systems, which are prevalent in many biologically active compounds and approved drugs. beilstein-journals.orgnih.govmdpi.com The primary strategy involves the condensation reaction of the aminopyrazole with various bielectrophilic reagents. beilstein-journals.orgnih.govnih.gov This approach allows for the construction of a six-membered ring fused to the pyrazole core. beilstein-journals.org

Based on established reactivity patterns for analogous compounds, this compound can serve as a precursor for a plethora of fused pyrazoloazines that are of significant medicinal interest. beilstein-journals.orgnih.gov Examples of such systems include:

Pyrazolo[3,4-b]pyridines: Formed by reacting 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents. mdpi.com

Pyrazolo[1,5-a]pyrimidines: Synthesized through the cyclocondensation of 5-aminopyrazoles with reagents like ethyl acetoacetate. beilstein-journals.org

Pyrazolo[3,4-d]pyrimidines: Created from reactions with various bielectrophiles, these structures are known to mimic purine (B94841) bases found in DNA and RNA. beilstein-journals.orgnih.gov

Pyrazolo[5,1-c]-1,2,4-triazines and other triazine systems: These can be synthesized from 5-aminopyrazoles, further expanding the accessible chemical space. beilstein-journals.orgnih.gov

The synthesis of these fused systems is a cornerstone of drug discovery, and utilizing this compound offers a route to novel derivatives with potentially unique biological profiles. mdpi.com

The heterocyclic scaffolds derived from this compound are ideal starting points for the development of molecular probes and tool compounds. Tool compounds are potent and selective small molecules used to study the function of biological targets, such as enzymes and receptors. nih.gov Given that numerous pyrazole derivatives are known to inhibit protein kinases, derivatives of this specific aminopyrazole could be developed into selective inhibitors to investigate kinase signaling pathways. nih.govnih.gov

Furthermore, pyrazole-containing compounds have been investigated as fluorescent sensors. tandfonline.com By incorporating appropriate functional groups, derivatives of this compound could be transformed into fluorescent probes for imaging or assays. The synthesis of libraries of compounds for screening is a direct application that can yield valuable tool compounds for a wide range of biological investigations. acs.org

Future Directions in Pyrazole Chemical Biology Research

The broad spectrum of biological activities exhibited by pyrazole derivatives ensures that they will remain a focus of future research. nih.govrsc.org Key future directions involve identifying new biological targets and integrating modern screening techniques to uncover novel therapeutic potentials.

A significant body of research has established that pyrazole derivatives can interact with a wide array of biological targets. nih.gov Many have been developed as potent anticancer agents by targeting proteins crucial for tumor growth and survival. nih.gov Future research will likely focus on screening derivatives of this compound against both established and novel targets.

Some well-documented targets for pyrazole-based compounds include:

Protein Kinases: EGFR, VEGFR-2, PI3K, BTK, CDKs, and p38 MAPK are all targets for various pyrazole inhibitors. nih.govnih.gov

Tubulin: Some pyrazole derivatives act as tubulin polymerization inhibitors, disrupting the cytoskeleton of cancer cells. nih.gov

DNA and Associated Enzymes: Certain fused pyrazoles can interact with DNA, and others inhibit enzymes like PARP. nih.govnih.gov

Other Enzymes and Receptors: Pyrazoles have shown activity as COX-2 inhibitors, antiviral agents, and receptor antagonists. nih.gov

A key future direction is the rational design and synthesis of new derivatives to enhance potency and selectivity for these targets or to discover entirely new mechanisms of action. nih.govresearchgate.net The unique substitution pattern of this compound may lead to derivatives with novel structure-activity relationships (SAR). nih.govmdpi.com

Phenotypic screening is a powerful drug discovery strategy that identifies compounds that produce a desired effect on a cell or organism's phenotype, without a preconceived bias about the molecular target. enamine.netotavachemicals.com This approach is particularly valuable for discovering compounds with novel mechanisms of action. enamine.net

Future research on derivatives of this compound would benefit greatly from integration with phenotypic screening platforms. enamine.net A library of compounds synthesized from this building block could be screened in various cell-based assays (e.g., cancer cell viability, anti-inflammatory response, or neuronal function) to identify "hits." These hits can then be advanced into lead optimization or used in "target deconvolution" studies to identify their biological target, potentially uncovering new biology. This empirical approach complements target-based strategies and has proven effective in finding first-in-class medicines. otavachemicals.com

Identified Research Gaps and Challenges Specific to this compound

Despite the clear potential of this compound as a versatile building block, a significant research gap exists in the scientific literature. While the chemistry and biological activity of the broader aminopyrazole class are well-documented, there is a notable lack of studies focusing specifically on derivatives synthesized from this particular compound. nih.govuni.luuni.lu

The primary challenges and research gaps are:

Lack of Specific Synthesis and Application Data: There is a scarcity of published research detailing the synthesis of derivative libraries starting from this compound and evaluating their biological activities.

Unexplored Structure-Activity Relationships (SAR): The influence of the 1-methyl and 5-ethyl groups on target binding and pharmacological properties is currently unknown. Systematic SAR studies are needed to understand how these specific substituents contribute to or alter biological activity compared to other pyrazole analogs (e.g., N-phenyl or unsubstituted variants). researchgate.net

Demonstration of Novelty: A key challenge is to demonstrate that derivatives of this specific pyrazole offer unique advantages—such as improved potency, selectivity, or pharmacokinetic properties—over the vast number of existing pyrazole compounds. nih.gov

Closing these gaps will require dedicated synthetic efforts to create libraries of novel compounds from this compound, followed by comprehensive screening and biological evaluation to unlock its full potential in drug discovery and materials science.

Table of Mentioned Compounds

Emerging Technologies and Methodologies for Future Investigations (e.g., AI-driven molecular design)

The future exploration of this compound and its potential applications is poised to be significantly accelerated by the integration of emerging technologies and innovative research methodologies. These advanced approaches promise to unlock a deeper understanding of its chemical properties and biological activities, paving the way for the rational design of novel derivatives with tailored functionalities.

Design Novel Derivatives: By leveraging generative models, researchers can create virtual libraries of novel pyrazole derivatives based on the this compound scaffold. nih.govberkeley.edu These models can explore a vast chemical space to propose structures with potentially enhanced biological activity, improved selectivity, or optimized physicochemical properties. nih.govnih.gov

Predict Biological Activity and Properties: Predictive models, often employing deep learning and graph neural networks, can be used to forecast the biological activities and properties of newly designed molecules. chemrxiv.orgchemrxiv.org This allows for the rapid in silico screening of large virtual libraries, prioritizing the most promising candidates for synthesis and experimental testing. nih.govberkeley.edu For example, such models could predict the inhibitory activity of derivatives against specific enzymes or their potential as neuroprotective agents. nih.govnih.gov

Optimize Synthetic Routes: AI tools can also assist in devising efficient and sustainable synthetic pathways for this compound and its analogs. By analyzing known chemical reactions and conditions, these tools can propose optimal reaction sequences, potentially reducing the time and resources required for chemical synthesis.

Beyond AI, other emerging methodologies are set to revolutionize the investigation of this pyrazole compound:

High-Throughput Screening (HTS): HTS techniques enable the rapid testing of thousands of compounds against a specific biological target. In the future, HTS could be used to screen libraries of derivatives of this compound to identify lead compounds for various therapeutic areas, such as anti-inflammatory or antimicrobial applications. nih.gov

Advanced Analytical Techniques: The continuous development of sophisticated analytical methods, including advanced NMR spectroscopy and mass spectrometry techniques, will allow for a more detailed structural elucidation and characterization of this compound and its reaction products. nih.gov

Novel Synthetic Methodologies: The exploration of innovative and efficient synthetic strategies, such as flow chemistry and multicomponent reactions, will facilitate the synthesis of a diverse range of derivatives. mdpi.commdpi.com These methods often offer advantages in terms of yield, purity, and sustainability.

The convergence of these cutting-edge technologies and methodologies holds immense promise for unlocking the full potential of this compound. By integrating computational design with high-throughput experimental validation, researchers can accelerate the discovery and development of new molecules with significant scientific and potentially therapeutic value.

常见问题

Q. Advanced

- Molecular Docking : Tools like AutoDock Vina or Glide simulate ligand-receptor interactions (e.g., kinase inhibitors). Focus on key residues identified via mutagenesis studies.

- MD Simulations : GROMACS or AMBER assess binding stability over time (e.g., RMSD < 2 Å for stable complexes).

- QSAR Models : Use descriptors like logP, polar surface area, and H-bond donors to predict pharmacokinetic properties .

Validate predictions with in vitro assays (e.g., IC measurements).

How can researchers address discrepancies in NMR data interpretation for this compound derivatives?

Q. Advanced

- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals and assign C-H correlations.

- Dynamic Effects : Variable-temperature NMR identifies conformational exchange broadening (e.g., ring puckering).

- Isotopic Labeling : N-labeled amines clarify tautomeric equilibria in the pyrazole ring .

Cross-reference with X-ray crystallography data to confirm assignments.

What are the challenges in determining hydrogen-bonding patterns in crystalline this compound?

Q. Advanced

- Polymorphism : Multiple crystal forms may exhibit different H-bond networks. Screen solvents (e.g., ethanol vs. acetonitrile) to isolate stable polymorphs.

- Disorder Modeling : Use SHELXL’s PART instruction to model disordered amine groups.

- Synthons Analysis : Compare with Etter’s rules to predict dominant H-bond motifs (e.g., R_2$$^2(8) rings) .

Pair with DFT calculations (e.g., Gaussian) to evaluate H-bond energetics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。